molecular formula C20H16N4O5S B14407708 2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid CAS No. 87496-51-3

2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid

Cat. No.: B14407708
CAS No.: 87496-51-3
M. Wt: 424.4 g/mol
InChI Key: IKWWCDYBWKAQNS-UHFFFAOYSA-N
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Description

2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a benzoic acid moiety, which is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as an aromatic compound with electron-donating groups, under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Azo compounds can be reduced to their corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in the presence of sulfuric acid.

    Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{Phenyl[2-(4-carboxyphenyl)hydrazinylidene]methyl}diazenyl]benzoic acid
  • 2-[(E)-{Phenyl[2-(4-methylphenyl)hydrazinylidene]methyl}diazenyl]benzoic acid

Uniqueness

2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid is unique due to the presence of the sulfonic acid group, which enhances its water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in applications where water solubility is crucial, such as in biological assays and industrial dyeing processes.

Properties

CAS No.

87496-51-3

Molecular Formula

C20H16N4O5S

Molecular Weight

424.4 g/mol

IUPAC Name

2-[[C-phenyl-N-(4-sulfoanilino)carbonimidoyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H16N4O5S/c25-20(26)17-8-4-5-9-18(17)22-24-19(14-6-2-1-3-7-14)23-21-15-10-12-16(13-11-15)30(27,28)29/h1-13,21H,(H,25,26)(H,27,28,29)

InChI Key

IKWWCDYBWKAQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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